1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a pyridinyl group, a fluoroethyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, where a pyridinyl halide reacts with the pyrazole derivative.
Addition of the fluoroethyl group: This can be done through nucleophilic substitution reactions where a fluoroethyl halide reacts with the pyrazole derivative.
Introduction of the cyano group: This step can be achieved through a nucleophilic substitution reaction using a cyanide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the development of agrochemicals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, while the pyridinyl and cyano groups can interact with active sites or binding pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
- 1-(2-bromoethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
- 1-(2-iodoethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Uniqueness
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of the fluoroethyl group, which can impart distinct electronic properties and influence the compound’s reactivity and biological activity. The fluoro group can enhance metabolic stability and binding affinity to certain biological targets compared to other halogenated derivatives.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIGKSZQLYKEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C#N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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